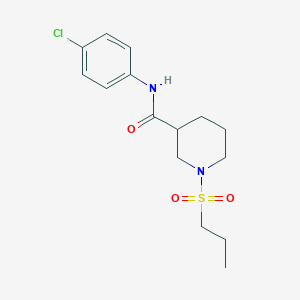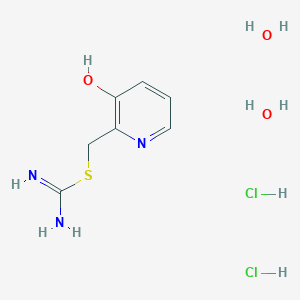![molecular formula C16H24N2O2 B5401596 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine](/img/structure/B5401596.png)
1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine, also known as MPPL, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.
作用機序
1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine binds to sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. Activation of sigma-1 receptors by 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine leads to downstream effects such as modulation of intracellular calcium levels, inhibition of voltage-gated potassium channels, and activation of the Akt/mTOR signaling pathway. These effects are thought to underlie the neuroprotective and neuromodulatory properties of 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine.
Biochemical and Physiological Effects:
1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In neuronal cells, 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has been shown to enhance neurite outgrowth and protect against oxidative stress-induced cell death. In animal models of neurodegenerative disease, 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has been shown to improve cognitive function and reduce neuroinflammation. 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has also been shown to have anti-inflammatory effects in various cell types, including microglia and astrocytes.
実験室実験の利点と制限
One advantage of using 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine in lab experiments is its specificity for sigma-1 receptors, which allows for targeted modulation of this receptor subtype. Additionally, 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has been shown to have low toxicity in cell culture and animal models. However, one limitation of using 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine is its relatively low potency compared to other sigma-1 receptor ligands, which may require higher concentrations for effective modulation.
将来の方向性
There are several future directions for research on 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine and sigma-1 receptors. One area of interest is the role of sigma-1 receptors in neuroinflammation and neurodegeneration, and the potential therapeutic applications of sigma-1 receptor agonists such as 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine. Additionally, further study is needed to elucidate the downstream signaling pathways and cellular mechanisms underlying the effects of 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine on neuronal function and plasticity. Finally, the development of more potent and selective sigma-1 receptor ligands may improve the utility of 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine and related compounds in neuroscience research.
合成法
1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine can be synthesized through a multi-step process starting with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with propylpiperazine to form 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine. The purity of the final product can be improved through recrystallization and chromatography techniques.
科学的研究の応用
1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has been studied for its potential use as a tool in neuroscience research. Specifically, it has been shown to bind to sigma-1 receptors, which are involved in various cellular processes including ion channel regulation, neurotransmitter release, and cell survival. 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has been used to study the role of sigma-1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has been used to investigate the effects of sigma-1 receptor activation on neuronal function and plasticity.
特性
IUPAC Name |
2-(2-methoxyphenyl)-1-(4-propylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-8-17-9-11-18(12-10-17)16(19)13-14-6-4-5-7-15(14)20-2/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOGYPKRBGFXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide](/img/structure/B5401518.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5401532.png)


![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5401557.png)
![7-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5401559.png)




![1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B5401594.png)


